molecular formula C17H22ClFN4O2S B2698572 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine CAS No. 1396794-49-2

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine

Cat. No.: B2698572
CAS No.: 1396794-49-2
M. Wt: 400.9
InChI Key: LGDTWPVOGAGILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C17H22ClFN4O2S and its molecular weight is 400.9. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics :Research has shown that compounds containing piperazine rings undergo various metabolic pathways in humans and animals. For instance, the degradation of the piperazine ring in phenothiazine drugs leads to the formation of specific metabolites, which have been identified in urinary biotransformation products in humans and animals (Breyer, Gaertner, & Prox, 1974). This insight into the metabolism of piperazine-containing drugs can inform the development and optimization of new compounds for therapeutic use.

Diagnostic and Therapeutic Applications :Piperazine derivatives have been explored for their potential in diagnosing and treating various diseases. For example, [18F]DASA-23, a novel radiopharmaceutical targeting pyruvate kinase M2, has been evaluated in humans for the non-invasive measurement of this enzyme's levels in glioma using positron emission tomography (PET) (Patel et al., 2019). This application highlights the role of piperazine derivatives in advancing diagnostic techniques for cancer.

Understanding Drug Efficacy and Safety :Studies have also focused on characterizing the absorption, metabolism, and excretion of drugs containing piperazine structures to understand their efficacy and safety profiles better. Venetoclax, a B-cell lymphoma-2 inhibitor, is an example where researchers have detailed its biotransformation and elimination pathways in humans, providing valuable data for clinical use (Liu et al., 2017).

Innovations in Drug Delivery :The research into piperazine compounds extends to exploring innovative drug delivery methods. For example, the human biodistribution and radiation dosimetry of [18F]DASA-23 have been studied, indicating its safe use in humans for evaluating pyruvate kinase M2 levels, which could be instrumental in visualizing intracranial malignancies (Beinat et al., 2020).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN4O2S/c1-13-11-14(2)23(20-13)10-7-21-5-8-22(9-6-21)26(24,25)15-3-4-17(19)16(18)12-15/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDTWPVOGAGILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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